Ornithine phenylacetate

Catalog No.
S538246
CAS No.
952154-79-9
M.F
C13H20N2O4
M. Wt
268.31
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ornithine phenylacetate

CAS Number

952154-79-9

Product Name

Ornithine phenylacetate

IUPAC Name

(2S)-2,5-diaminopentanoic acid;2-phenylacetic acid

Molecular Formula

C13H20N2O4

Molecular Weight

268.31

InChI

InChI=1S/C8H8O2.C5H12N2O2/c9-8(10)6-7-4-2-1-3-5-7;6-3-1-2-4(7)5(8)9/h1-5H,6H2,(H,9,10);4H,1-3,6-7H2,(H,8,9)/t;4-/m.0/s1

InChI Key

LRSYFEZBIMVWRY-VWMHFEHESA-N

SMILES

C1=CC=C(C=C1)CC(=O)O.C(CC(C(=O)O)N)CN

Solubility

Soluble in DMSO

Synonyms

Ornithine phenylacetate; L-OP; OCR-002; OP; L-Ornithine phenylacetate;

Description

The exact mass of the compound Ornithine phenylacetate is 268.1423 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human drugs -> Rare disease (orphan). However, this does not mean our product can be used or applied in the same or a similar way.

Purity

>98% (or refer to the Certificate of Analysis)

Exact Mass

268.1423

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Ornithine phenylacetate

Use Classification

Human drugs -> Rare disease (orphan)

Dates

Modify: 2024-01-05
1: Jover-Cobos M, Noiret L, Sharifi Y, Jalan R. Ornithine phenylacetate revisited. Metab Brain Dis. 2013 Jun;28(2):327-31. doi: 10.1007/s11011-013-9391-5. Epub 2013 Mar 2. Review. PubMed PMID: 23456516.
2: Jover-Cobos M, Noiret L, Lee K, Sharma V, Habtesion A, Romero-Gomez M, Davies N, Jalan R. Ornithine phenylacetate targets alterations in the expression and activity of glutamine synthase and glutaminase to reduce ammonia levels in bile duct ligated rats. J Hepatol. 2014 Mar;60(3):545-53. doi: 10.1016/j.jhep.2013.10.012. Epub 2013 Oct 26. PubMed PMID: 24512823.
3: Dadsetan S, Sørensen M, Bak LK, Vilstrup H, Ott P, Schousboe A, Jalan R, Keiding S, Waagepetersen HS. Interorgan metabolism of ornithine phenylacetate (OP)--a novel strategy for treatment of hyperammonemia. Biochem Pharmacol. 2013 Jan 1;85(1):115-23. doi: 10.1016/j.bcp.2012.10.015. Epub 2012 Oct 24. PubMed PMID: 23103564.
4: Kristiansen RG, Rose CF, Fuskevåg OM, Mæhre H, Revhaug A, Jalan R, Ytrebø LM. L-Ornithine phenylacetate reduces ammonia in pigs with acute liver failure through phenylacetylglycine formation: a novel ammonia-lowering pathway. Am J Physiol Gastrointest Liver Physiol. 2014 Nov 15;307(10):G1024-31. doi: 10.1152/ajpgi.00244.2014. Epub 2014 Sep 25. PubMed PMID: 25258408.
5: Ventura-Cots M, Arranz JA, Simón-Talero M, Torrens M, Blanco A, Riudor E, Fuentes I, Suñé P, Soriano G, Córdoba J. Safety of ornithine phenylacetate in cirrhotic decompensated patients: an open-label, dose-escalating, single-cohort study. J Clin Gastroenterol. 2013 Nov-Dec;47(10):881-7. doi: 10.1097/MCG.0b013e318299c789. PubMed PMID: 23751856.
6: Wright G, Vairappan B, Stadlbauer V, Mookerjee RP, Davies NA, Jalan R. Reduction in hyperammonaemia by ornithine phenylacetate prevents lipopolysaccharide-induced brain edema and coma in cirrhotic rats. Liver Int. 2012 Mar;32(3):410-9. doi: 10.1111/j.1478-3231.2011.02698.x. Epub 2011 Dec 8. PubMed PMID: 22151131.
7: Ventura-Cots M, Concepción M, Arranz JA, Simón-Talero M, Torrens M, Blanco-Grau A, Fuentes I, Suñé P, Alvarado-Tapias E, Gely C, Roman E, Mínguez B, Soriano G, Genescà J, Córdoba J. Impact of ornithine phenylacetate (OCR-002) in lowering plasma ammonia after upper gastrointestinal bleeding in cirrhotic patients. Therap Adv Gastroenterol. 2016 Nov;9(6):823-835. Epub 2016 Jul 26. PubMed PMID: 27803737; PubMed Central PMCID: PMC5076769.
8: Oria M, Romero-Giménez J, Arranz JA, Riudor E, Raguer N, Córdoba J. Ornithine phenylacetate prevents disturbances of motor-evoked potentials induced by intestinal blood in rats with portacaval anastomosis. J Hepatol. 2012 Jan;56(1):109-14. doi: 10.1016/j.jhep.2011.06.026. Epub 2011 Aug 9. PubMed PMID: 21835138.
9: Balasubramaniyan V, Wright G, Sharma V, Davies NA, Sharifi Y, Habtesion A, Mookerjee RP, Jalan R. Ammonia reduction with ornithine phenylacetate restores brain eNOS activity via the DDAH-ADMA pathway in bile duct-ligated cirrhotic rats. Am J Physiol Gastrointest Liver Physiol. 2012 Jan 1;302(1):G145-52. doi: 10.1152/ajpgi.00097.2011. Epub 2011 Sep 8. PubMed PMID: 21903766.
10: Patidar KR, Bajaj JS. Covert and Overt Hepatic Encephalopathy: Diagnosis and Management. Clin Gastroenterol Hepatol. 2015 Nov;13(12):2048-61. doi: 10.1016/j.cgh.2015.06.039. Epub 2015 Jul 9. Review. PubMed PMID: 26164219; PubMed Central PMCID: PMC4618040.
11: Ellul MA, Gholkar SA, Cross TJ. Hepatic encephalopathy due to liver cirrhosis. BMJ. 2015 Aug 11;351:h4187. doi: 10.1136/bmj.h4187. Review. PubMed PMID: 26265724.
12: Jalan R, De Chiara F, Balasubramaniyan V, Andreola F, Khetan V, Malago M, Pinzani M, Mookerjee RP, Rombouts K. Ammonia produces pathological changes in human hepatic stellate cells and is a target for therapy of portal hypertension. J Hepatol. 2016 Apr;64(4):823-33. doi: 10.1016/j.jhep.2015.11.019. Epub 2015 Dec 2. PubMed PMID: 26654994.
13: Rahimi RS, Rockey DC. Novel Ammonia-Lowering Agents for Hepatic Encephalopathy. Clin Liver Dis. 2015 Aug;19(3):539-49. doi: 10.1016/j.cld.2015.04.008. Epub 2015 May 30. Review. PubMed PMID: 26195207.
14: Rahimi RS, Rockey DC. Hepatic Encephalopathy: Pharmacological Therapies Targeting Ammonia. Semin Liver Dis. 2016 Feb;36(1):48-55. doi: 10.1055/s-0036-1571298. Epub 2016 Feb 12. Review. PubMed PMID: 26870932.
15: Romero-Gómez M, Montagnese S, Jalan R. Hepatic encephalopathy in patients with acute decompensation of cirrhosis and acute-on-chronic liver failure. J Hepatol. 2015 Feb;62(2):437-47. doi: 10.1016/j.jhep.2014.09.005. Epub 2014 Sep 10. Review. PubMed PMID: 25218789.
16: Hadjihambi A, Khetan V, Jalan R. Pharmacotherapy for hyperammonemia. Expert Opin Pharmacother. 2014 Aug;15(12):1685-95. doi: 10.1517/14656566.2014.931372. Review. PubMed PMID: 25032885.
17: Kristiansen RG. Current state of knowledge of hepatic encephalopathy (part I): newer treatment strategies for hyperammonemia in liver failure. Metab Brain Dis. 2016 Dec;31(6):1357-1358. Epub 2016 Sep 21. Review. PubMed PMID: 27651377.
18: Sussman NL. Treatment of Overt Hepatic Encephalopathy. Clin Liver Dis. 2015 Aug;19(3):551-63. doi: 10.1016/j.cld.2015.04.005. Epub 2015 May 30. Review. PubMed PMID: 26195208.
19: Kristiansen RG, Rose CF, Ytrebø LM. Glycine and hyperammonemia: potential target for the treatment of hepatic encephalopathy. Metab Brain Dis. 2016 Dec;31(6):1269-1273. Epub 2016 Jun 23. Review. PubMed PMID: 27339764.
20: Ahuja NK, Ally WA, Caldwell SH. Direct acting inhibitors of ammoniagenesis: a role in post-TIPS encephalopathy? Ann Hepatol. 2014 Mar-Apr;13(2):179-86. Review. PubMed PMID: 24552859.

Explore Compound Types